molecular formula C10H16O3 B13506412 Methyl 3-(3-oxocyclohexyl)propanoate

Methyl 3-(3-oxocyclohexyl)propanoate

Cat. No.: B13506412
M. Wt: 184.23 g/mol
InChI Key: WXQCUJQZHHWZLU-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxocyclohexyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclohexyl ring with a ketone group and a propanoate ester group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(3-oxocyclohexyl)propanoate can be synthesized through the esterification of 3-(3-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 3-(3-oxocyclohexyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters .

Industry: this compound is used in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of methyl 3-(3-oxocyclohexyl)propanoate involves its interaction with various molecular targets, depending on its application. In biochemical reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis is crucial in drug activation and metabolism .

Comparison with Similar Compounds

  • Methyl 3-(2-oxocyclohexyl)propanoate
  • Ethyl 3-(3-oxocyclohexyl)propanoate
  • Methyl 3-(3-hydroxycyclohexyl)propanoate

Comparison:

Methyl 3-(3-oxocyclohexyl)propanoate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 3-(3-oxocyclohexyl)propanoate

InChI

InChI=1S/C10H16O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8H,2-7H2,1H3

InChI Key

WXQCUJQZHHWZLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCC(=O)C1

Origin of Product

United States

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